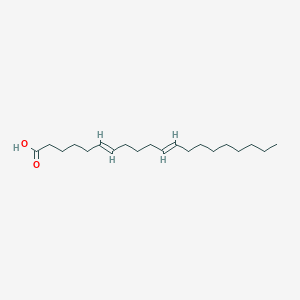
6,11-Icosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Icosadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Significance
Fatty Acid Composition in Tissues:
6,11-Icosadienoic acid is found in various biological tissues, particularly in animal fats and human milk. It serves as a precursor to bioactive lipids, influencing inflammation and immune responses through the production of eicosanoids, which are signaling molecules derived from fatty acids .
Metabolic Pathways:
This fatty acid can be elongated from linoleic acid and is metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). These metabolites are crucial for synthesizing prostaglandins and leukotrienes, which play vital roles in inflammatory processes and cellular signaling .
Therapeutic Applications
Anti-Inflammatory Properties:
Research indicates that this compound modulates the production of pro-inflammatory mediators in macrophages, suggesting its potential use in treating inflammatory diseases such as asthma and arthritis . Its ability to influence eicosanoid synthesis positions it as a candidate for developing anti-inflammatory therapies.
Cancer Research:
Studies have shown associations between the levels of eicosadienoic acid and cancer risk. Elevated concentrations of this fatty acid have been linked to various cancers, indicating its potential role as a biomarker for cancer diagnosis and prognosis . Further research is needed to explore its therapeutic implications in oncology.
Nutritional Studies
Dietary Sources:
Eicosadienoic acid is present in certain dietary fats, particularly those derived from animal sources. Its intake has been studied concerning its effects on human health, particularly regarding plasma lipid profiles and the balance of other essential fatty acids .
Health Implications:
The consumption of omega-6 fatty acids like this compound is associated with various health outcomes. Studies suggest that while these fatty acids are necessary for health, an imbalance with omega-3 fatty acids may lead to adverse effects, including increased inflammation and cardiovascular risks .
Industrial Applications
Cosmetic Formulations:
Due to its emollient properties, this compound is being explored in cosmetic formulations. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in skin care products .
Food Industry:
The compound's stability under heat and oxidation makes it suitable for use in food processing. It can be incorporated into functional foods aimed at improving health outcomes related to inflammation and cardiovascular diseases .
Research Case Studies
| Study Title | Authors | Year | Findings |
|---|---|---|---|
| Production and Identification of Omega-6 Fatty Acid Using Fungi as a Model | [Author(s) not specified] | 2019 | Demonstrated the production capabilities of fungi for eicosadienoic acid, highlighting its potential biotechnological applications. |
| Eicosadienoic Acid Differentially Modulates Production of Pro-inflammatory Modulators | [Author(s) not specified] | 2011 | Investigated the anti-inflammatory effects of eicosadienoic acid on murine macrophages, suggesting therapeutic uses. |
| Dietary Linoleic Acid Effects on Plasma Fatty Acids | [Author(s) not specified] | 2009 | Explored how dietary intake influences plasma levels of eicosadienoic acid and other fatty acids in healthy men. |
Propriétés
Numéro CAS |
122458-81-5 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(6E,11E)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9+,15-14+ |
Clé InChI |
JCIGYPWFRJJJJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
SMILES isomérique |
CCCCCCCC/C=C/CCC/C=C/CCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
Synonymes |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















